

Impact of pertussis toxin batch variability on EAE induction

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Compound of Interest

Compound Name: MOG(35-55)

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Technical Support Center: Pertussis Toxin in EAE Induction

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using Pertussis Toxin (PTX) in Experimental Autoimmune Encephalomyelitis (EAE) models. It specifically addresses challenges arising from PTX batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is the role of Pertussis Toxin in EAE induction?

A1: Pertussis Toxin is a critical co-adjuvant used in many EAE models, particularly those induced with myelin oligodendrocyte glycoprotein (MOG) peptides in C57BL/6 mice or myelin basic protein (MBP) in SJL mice.^[1] Its primary roles are to enhance the autoimmune response and to increase the permeability of the blood-brain barrier (BBB), which facilitates the entry of pathogenic T cells into the central nervous system (CNS).^{[2][3][4]} PTX provides additional adjuvant effects, influences cell trafficking, and promotes the development of Th17 cells.^{[4][5]}

Q2: Is PTX always required for EAE induction?

A2: No, it is not always required. The necessity for PTX depends on the specific EAE model, including the antigen and mouse strain used. For example, EAE induction with proteolipid

protein (PLP) in SJL mice often does not require PTX.[\[1\]](#)[\[6\]](#) Similarly, passive EAE models, where encephalitogenic T cells are transferred to recipient mice, can induce disease without PTX.[\[1\]](#)[\[6\]](#) However, for models like MOG35-55-induced EAE in C57BL/6 mice, PTX is essential for reliable and severe disease development.[\[1\]](#)

Q3: How does Pertussis Toxin work at a molecular level?

A3: PTX is an AB5-type exotoxin. The B subunit binds to cell surface receptors, while the A subunit (S1) possesses enzymatic activity. Inside the cell, the S1 subunit ADP-ribosylates the alpha subunit of inhibitory G-proteins (G α i). This modification uncouples the G-protein from its receptor, preventing it from inhibiting adenylyl cyclase. The resulting increase in intracellular cAMP levels disrupts various cellular signaling pathways, including chemokine signaling, which is crucial for immune cell trafficking.[\[2\]](#)[\[7\]](#) This disruption is thought to contribute to its effects on the BBB and immune cell migration.

Q4: How should I store and handle reconstituted PTX?

A4: Once reconstituted, PTX stock solutions can typically be stored at 4°C for several months without losing significant potency.[\[8\]](#) However, it is crucial to avoid freezing the toxin.[\[8\]](#) For injections, working dilutions should be made fresh from the stock solution on the day of use and kept on ice.[\[9\]](#)[\[10\]](#) It is recommended to prepare the PTX solution in sterile conditions, for instance, under a biosafety cabinet.[\[3\]](#)[\[9\]](#)

Troubleshooting Guide

Q5: I am not observing any clinical signs of EAE in my mice. What could be the problem?

A5: Failure to induce EAE is a common issue that can stem from several factors. The most critical factor to investigate is the potency and dosage of your Pertussis Toxin.

- **PTX Batch Variability:** PTX potency can differ dramatically—up to 10-fold—between different manufacturing lots.[\[3\]](#) A dose that worked with a previous batch may be insufficient with a new one. It is highly recommended to perform a pilot experiment to establish a baseline effective dose for each new lot of PTX.[\[3\]](#)[\[11\]](#)
- **Incorrect PTX Dose:** The required PTX dose is influenced by mouse age, strain, vendor, and even stress levels in your facility.[\[5\]](#) For MOG35-55-induced EAE in C57BL/6 mice, a typical

dose is 200 ng/mouse administered intraperitoneally (i.p.) on the day of immunization and again 48 hours later.[\[1\]](#)[\[12\]](#) However, this may need optimization.

- Antigen Emulsion Quality: Ensure your MOG/CFA emulsion is stable. An improper emulsion will not provide the necessary antigenic stimulation. The emulsion should be thick and not separate when a drop is placed in water.[\[13\]](#)
- Mouse Strain and Supplier: EAE susceptibility can vary between mice from different vendors, possibly due to genetic drift or differences in their microbiota.[\[9\]](#) It is recommended to use female mice, typically 9-13 weeks old, and allow them to acclimate to the facility for at least one week before immunization.[\[3\]](#)[\[4\]](#)
- Injection Technique: Subcutaneous injection technique is important for successful induction. [\[5\]](#)[\[14\]](#) Ensure the full dose is delivered and does not leak from the injection site.

Q6: EAE incidence and severity are inconsistent between my experiments. Why?

A6: This is a classic sign of uncontrolled variables, with PTX batch variability being a primary suspect.

- Inconsistent PTX Potency: As mentioned, PTX lots vary in potency.[\[3\]](#)[\[11\]](#) Using different lots across experiments without dose optimization will lead to variable EAE outcomes. Always note the lot number of the PTX used in your experimental records.
- Mouse Stress: Stress is a potent inhibitor of EAE development.[\[5\]](#)[\[10\]](#) Factors like excessive noise, vibrations, rough handling, or stressful procedures (such as daily dosing for a therapeutic study) can delay onset and decrease severity.[\[5\]](#)[\[15\]](#) To counteract this, a higher dose of PTX may be required in studies involving significant handling stress.[\[3\]](#)
- Animal Health and Microbiome: The overall health and gut microbiome of the animals can influence their immune response and susceptibility to EAE.[\[9\]](#)

Q7: My mice are developing EAE, but the disease course is milder/more severe than expected.

A7: The severity of EAE is directly correlated with the dose of PTX administered.[\[11\]](#)[\[16\]](#)

- To Increase Severity: If the disease is too mild, you can cautiously increase the PTX dose. Commercial kits often provide a range of PTX concentrations to help optimize for your specific laboratory conditions.[5]
- To Decrease Severity: If you are experiencing excessive severity or mortality, reducing the PTX dose is the first step. High doses of PTX can lead to adverse effects.[17] Alternatively, inducing EAE without PTX in certain models results in a milder disease course, which may be advantageous for some studies.[6]

Quantitative Data Summary

The following tables summarize the impact of PTX dosage on EAE induction from published studies. Note that optimal doses are highly dependent on the specific reagents and conditions of each lab.

Table 1: Effect of Intraperitoneal (i.p.) PTX Dose on EAE Clinical Score

| Mouse Strain | Antigen | PTX Dose (per injection) | Mean Maximum Clinical Score (\pm SEM) | Onset Day (\pm SEM) | Reference |
|--------------|------------|--------------------------|--|------------------------|-----------|
| C57BL/6 | MOG p35-55 | 200 ng | ~2.5 - 3.5 | 9 - 14 | [3][5] |
| C57BL/6 | MOG p35-55 | 400 ng | ~4.3 +/- 0.44 | 10 +/- 7 | [7] |
| SJL | MBP | 400 ng | >90% incidence, severe EAE | - | [1] |

Table 2: Effect of Intracerebroventricular (i.c.v.) PTX Dose on EAE Motor Deficits

| Mouse Strain | Antigen | PTX Dose (i.c.v.) | Maximum | | Reference |
|--------------|-----------|-------------------|----------------------------------|-----------------------|---|
| | | | Clinical Score (\pm SD) | Onset Day (\pm SD) | |
| C57BL/6 | MOG 35-55 | 200 ng | Significant therapeutic response | - | [18] [19] |
| C57BL/6 | MOG 35-55 | 400 ng | Significant therapeutic response | - | [18] [19] |
| C57BL/6 | MOG 35-55 | 1000 ng | 0.35 \pm 0.07 | 11.6 \pm 0.64 | [18] [19] |
| C57BL/6 | MOG 35-55 | Control (Saline) | 3.25 \pm 0.37 | 8.5 \pm 0.75 | [18] [19] |

Visual Guides and Protocols

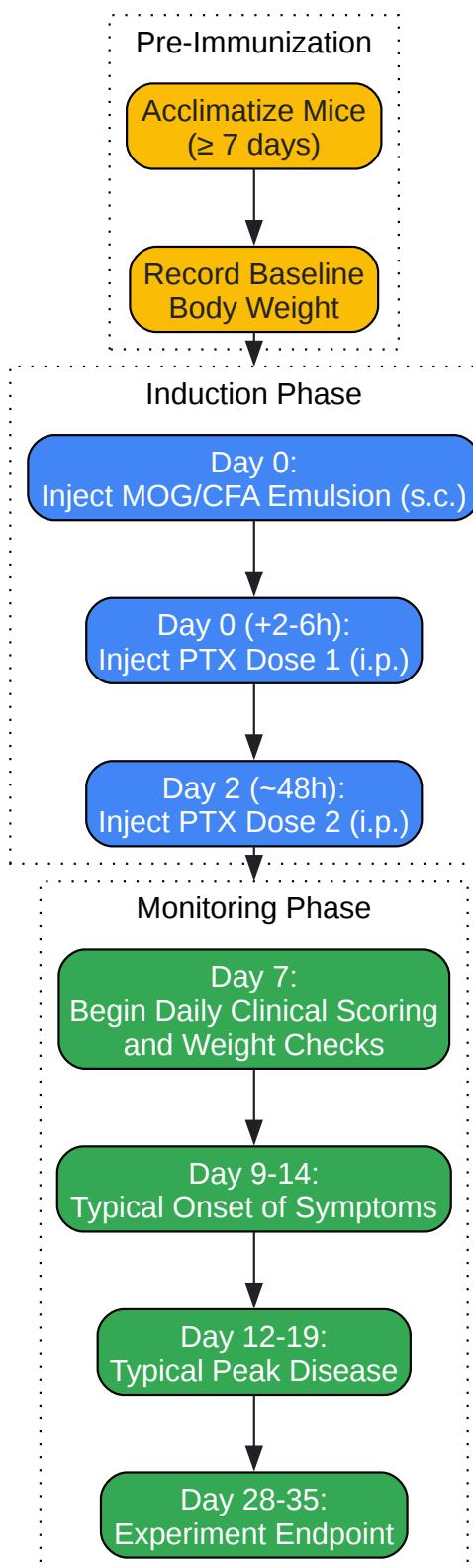
Pertussis Toxin Signaling Pathway

The diagram below illustrates the mechanism of action for the Pertussis Toxin A-subunit (PTX-S1). It ADP-ribosylates the G α i subunit of the inhibitory G-protein complex, preventing it from inhibiting adenylyl cyclase (AC) and leading to an increase in cyclic AMP (cAMP), which disrupts cell signaling.

Diagram of PTX action on G-protein signaling.

Standard EAE Induction Workflow (MOG35-55 in C57BL/6)

This workflow outlines the key steps and timings for a typical EAE induction experiment.

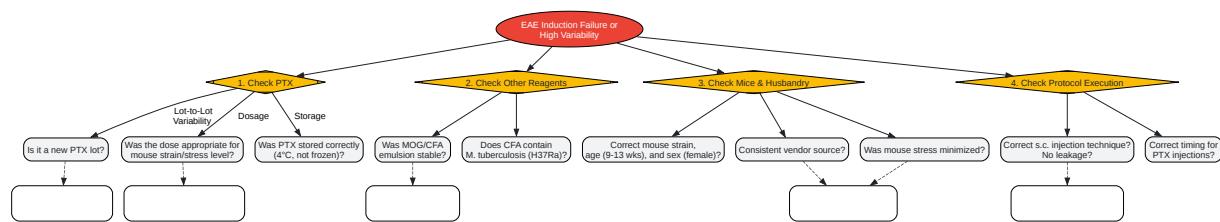


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Standard experimental workflow for EAE induction.

Troubleshooting Logic for EAE Induction Failure

Use this decision tree to diagnose common issues when EAE induction is unsuccessful or inconsistent.



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Decision tree for troubleshooting EAE induction issues.

Detailed Experimental Protocol: Active EAE Induction

This protocol is a synthesized guideline for inducing chronic EAE in C57BL/6 mice using MOG35-55 peptide.

Materials:

- Female C57BL/6 mice, 9-13 weeks old.

- MOG35-55 peptide.
- Complete Freund's Adjuvant (CFA) containing 4 mg/mL *Mycobacterium tuberculosis* (H37Ra).
- Pertussis Toxin (note the lot number).
- Sterile PBS.
- Two 1 mL syringes and a Luer lock connector for emulsification.
- Injection syringes (e.g., 27G needles).

Procedure:

- Mouse Acclimatization: Acclimate mice to the facility for at least 7 days prior to the experiment to minimize stress.[\[4\]](#)[\[15\]](#)
- Antigen Emulsion Preparation (Day 0):
 - Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
 - Prepare an equal volume of CFA.
 - Draw the MOG solution into one syringe and the CFA into another.
 - Connect the two syringes with a Luer lock connector.
 - Force the contents back and forth between the syringes for at least 20-30 minutes until a thick, stable white emulsion is formed.
 - Test the emulsion by dropping a small amount into a beaker of cold water. A stable emulsion will form a single, cohesive drop.[\[13\]](#) Keep on ice.
- Immunization (Day 0):
 - Inject each mouse subcutaneously (s.c.) at two sites on the upper back/flanks.[\[5\]](#)[\[13\]](#)

- Deliver 0.1 mL of the emulsion per site, for a total volume of 0.2 mL per mouse (containing 200 µg of MOG).
- Keep the needle inserted for 10-15 seconds after injection to prevent leakage.[4][14]
- Pertussis Toxin Administration (Day 0 and Day 2):
 - Preparation: On the day of injection, prepare a fresh working solution of PTX by diluting the stock in cold, sterile PBS to the desired concentration (e.g., 200 ng per 0.1 mL).[3][9]
 - First Injection (Day 0): Within 2-6 hours of the MOG/CFA injection, administer the first dose of PTX (e.g., 200 ng in 0.1 mL) via intraperitoneal (i.p.) injection.[5][20]
 - Second Injection (Day 2): Approximately 48 hours after the first PTX injection, administer a second, identical dose.[5][13]
- Clinical Monitoring:
 - Beginning on Day 7 post-immunization, monitor all mice daily for clinical signs of EAE and record their body weight.[5]
 - Use a standardized 0-5 scoring system:
 - 0: No clinical signs.
 - 1: Limp tail.
 - 2: Hind limb weakness or wobbly gait.
 - 3: Partial hind limb paralysis.
 - 4: Complete hind limb paralysis.
 - 5: Moribund state or death.
 - Provide easily accessible food and water (e.g., on the cage floor) for animals with a score of 3 or higher.[14]

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